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Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte technische Ubersicht iiber die pharmakologischen
Eigenschaften von Vorapaxar (Zontivity®), einem potenten, oral wirksamen
Thrombozytenaggregationshemmer. Der Schwerpunkt liegt auf dem Wirkmechanismus, den
pharmakokinetischen und pharmakodynamischen Profilen, den wichtigsten experimentellen
Protokollen und den Ergebnissen der zulassungsrelevanten klinischen Studien.

Einleitung

Vorapaxar ist der erste Vertreter einer neuen Klasse von Thrombozytenaggregationshemmern,
den Antagonisten des Protease-aktivierten Rezeptors 1 (PAR-1).[1] Es ist fur die Reduktion von
thrombotischen kardiovaskularen Ereignissen bei Patienten mit anamnestischem
Myokardinfarkt (MI) oder peripherer arterieller Verschlusskrankheit (pAVK) indiziert.[1][2] Seine
einzigartige Wirkungsweise, die auf den Thrombin-Signalweg auf Thrombozyten abzielt,
unterscheidet es von anderen Thrombozytenaggregationshemmern wie Acetylsalicylsaure oder
P2Y12-Inhibitoren.[3]

Wirkmechanismus

Vorapaxar wirkt als selektiver und kompetitiver Antagonist am Protease-aktivierten Rezeptor 1
(PAR-1), dem priméaren Rezeptor fur Thrombin auf menschlichen Thrombozyten.[4] Thrombin
ist der starkste Aktivator der Thrombozytenaggregation und spielt eine zentrale Rolle bei der
Entstehung von arteriellen Thrombosen.
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Normalerweise spaltet Thrombin die extrazellulare N-terminale Domé&ne des PAR-1, wodurch
eine neue N-terminale Sequenz ("tethered ligand") freigelegt wird, die an den Rezeptor selbst
bindet und eine Signalkaskade ausl6st. Vorapaxar bindet reversibel an PAR-1 und verhindert
so diese Konformationsdnderung und die nachfolgende rezeptorvermittelte Signaltransduktion,
was zu einer Hemmung der Thrombin-induzierten Thrombozytenaggregation fiihrt. Wichtig ist,
dass Vorapaxar die enzymatische Aktivitat von Thrombin bei der Spaltung von Fibrinogen zu
Fibrin nicht beeintrachtigt.

PAR-1-Sighalweg

Die Aktivierung von PAR-1 durch Thrombin fihrt zur Kopplung an verschiedene G-Proteine, vor
allem Gg/11 und G12/13, was zu einer robusten Thrombozytenaktivierung fihrt.

e GQ/11-Weg: Fuhrt zur Aktivierung der Phospholipase C (PLC), was die Bildung von
Inositoltrisphosphat (IP3) und Diacylglycerin (DAG) zur Folge hat. Dies fuhrt zu einer
Erhohung der intrazellularen Kalziumkonzentration und zur Aktivierung der Proteinkinase C
(PKC), was wiederum die Granulafreisetzung und die Konformationsanderung des
Glykoprotein-llb/llla-Rezeptors fordert.

o G12/13-Weq: Aktiviert die Rho-Guaninnukleotid-Austauschfaktoren (RhoGEFs), was zur
Aktivierung von RhoA fihrt. Dies ist entscheidend fur die Veranderung der
Thrombozytenform (shape change).

Vorapaxar blockiert diese nachgeschalteten Signalwege, indem es die initiale Aktivierung des
PAR-1-Rezeptors durch Thrombin verhindert.
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Abbildung 1: Vereinfachter PAR-1-Signalweg und die Hemmung durch Vorapaxar.

Pharmakodynamische Eigenschaften

Die pharmakodynamische Wirkung von Vorapaxar ist durch eine potente und spezifische
Hemmung der Thrombin-vermittelten Thrombozytenaggregation gekennzeichnet.

Rezeptorbindungsaffinitat und In-vitro-Wirksamkeit

Vorapaxar zeigt eine hohe Affinitat zum PAR-1-Rezeptor mit langsamer Dissoziationskinetik.
Die Bindungsaffinitat (Ki) und die halbmaximale Hemmkonzentration (IC50) wurden in

verschiedenen In-vitro-Systemen bestimmt.
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Parameter

Wert (nM)

Testsystem Quelle

Ki

8.1

Menschliche
Thrombozytenmembr

anen

Ki

11

Thrombin-induzierter
Kalziumeinstrom
(HCASMCQC)

IC50

a7

Thrombin-induzierte
Thrombozytenaggreg
ation

IC50

25

TRAP-induzierte
Thrombozytenaggreg
ation

IC50

64

haTRAP-induzierte
Kalziummobilisierung
(HEK293-Zellen)

Tabelle 1: In-vitro-Bindungsaffinitat und funktionelle Wirksamkeit von Vorapaxar. TRAP:

Thrombin Receptor-Activating Peptide; HCASMC: Human Coronary Artery Smooth Muscle
Cells; HEK293: Human Embryonic Kidney 293 cells.

Pharmakokinetische Eigenschaften

Die Pharmakokinetik von Vorapaxar ist durch eine hohe orale Bioverfugbarkeit und eine

aul3ergewohnlich lange terminale Halbwertszeit gekennzeichnet.
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Parameter Wert Anmerkungen Quelle
o Schnelle Resorption
Tmax (Zeit bis Cmax) ~1-2 Stunden
nach oraler Gabe.
Absolute Hohe orale
_ _ ~100% _ _

Bioverfugbarkeit Bioverfugbarkeit.

o Hauptsachlich an
Plasmaproteinbindung  >99%

Albumin.

Metabolismus

CYP3A4, CYP2J2

Umwandlung in den
aktiven Metaboliten
M20 und den
inaktiven Metaboliten
M19.

Terminaleliminations-
HWZ

3-4 Tage (effektiv), 8

Tage (terminal)

Ermdglicht eine
einmal tagliche

Dosierung.

Ausscheidung

~58% Fazes, ~25%

Urin

Hauptsachlich als

Metaboliten.

Tabelle 2: Pharmakokinetische Parameter von Vorapaxar.

Experimentelle Protokolle
Radioliganden-Bindungsassay (zur Bestimmung von Ki)

Dieses Protokoll beschreibt eine allgemeine Methode zur Bestimmung der Bindungsaffinitat

eines nicht-markierten Liganden (z.B. Vorapaxar) an den PAR-1-Rezeptor.

o Membranpraparation: Membranen, die den PAR-1-Rezeptor exprimieren (z.B. aus

menschlichen Thrombozyten oder rekombinanten Zelllinien), werden durch

Homogenisierung und Zentrifugation isoliert. Die Proteinkonzentration wird bestimmt.

 Inkubation: Die Membranpraparation wird mit einer festen Konzentration eines radioaktiv

markierten PAR-1-Liganden (z.B. [3H]haTRAP) und ansteigenden Konzentrationen des

nicht-markierten Testliganden (Vorapaxar) in einem geeigneten Puffer inkubiert.
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o Separation: Nach Erreichen des Bindungsgleichgewichts wird die Mischung schnell Giber
Glasfaserfilter filtriert, um gebundenen von freiem Radioliganden zu trennen. Die Filter
werden mehrmals mit eiskaltem Puffer gewaschen.

o Detektion: Die auf den Filtern zuriickgehaltene Radioaktivitat wird mittels
Flissigszintillationszéhlung gemessen.

o Datenanalyse: Die spezifische Bindung wird berechnet, indem die unspezifische Bindung
(gemessen in Gegenwart einer sattigenden Konzentration eines nicht-markierten Liganden)
von der Gesamtbindung abgezogen wird. Die IC50-Werte werden durch nicht-lineare
Regression der Konzentrations-Bindungs-Kurven ermittelt. Die Ki-Werte werden dann mit
der Cheng-Prusoff-Gleichung berechnet.

Lichttransmissionsturbidimetrie (LTA) (zur Bestimmung
der IC50 der Thrombozytenaggregation)

LTA ist der Goldstandard zur Messung der Thrombozytenaggregation in vitro.

e Probenvorbereitung: Aus einer mit Citrat antikoagulierten Vollblutprobe wird durch
Zentrifugation bei niedriger Geschwindigkeit plattchenreiches Plasma (PRP) gewonnen.
Plattchenarmes Plasma (PPP) wird durch Zentrifugation bei hoher Geschwindigkeit
hergestellt und dient als Referenz (100% Transmission).

» Testdurchfuihrung: Eine definierte Menge PRP wird in eine Kivette eines Aggregometers
gegeben und bei 37°C unter stindigem Rihren inkubiert.

e Messung: Nach Zugabe eines Agonisten (z.B. Thrombin oder TRAP) wird die Zunahme der
Lichttransmission durch die Probe gemessen, die durch die Bildung von
Thrombozytenaggregaten verursacht wird.

« Inhibitions-Assay: Um die IC50 von Vorapaxar zu bestimmen, wird das PRP vor der Zugabe
des Agonisten mit verschiedenen Konzentrationen von Vorapaxar vorinkubiert.

« Datenanalyse: Die maximale Aggregation wird als prozentuale Anderung der
Lichttransmission im Vergleich zu PPP ausgedrickt. Die IC50 ist die Konzentration von
Vorapaxar, die eine 50%ige Hemmung der durch den Agonisten induzierten maximalen
Aggregation bewirkt.
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Abbildung 2: Allgemeiner Workflow der Arzneimittelentwicklung fur einen PAR-1-Antagonisten.
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Klinische Wirksamkeit und Sicherheit

Die klinische Entwicklung von Vorapaxar umfasste zwei grof3e Phase-lll-Studien: TRA 2°P-
TIMI 50 und TRACER.

TRA 2°P-TIMI 50 Studie

Diese Studie untersuchte die Wirksamkeit und Sicherheit von Vorapaxar bei Patienten mit

stabiler Atherosklerose (anamnestischer M, ischamischer Schlaganfall oder pAVK).

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte, multinationale Studie mit
26.449 Patienten.

Behandlung: Vorapaxar (2,5 mg einmal taglich) oder Placebo zusatzlich zur
Standardtherapie.

Primé&rer Endpunkt: Kombination aus kardiovaskularem Tod, Myokardinfarkt, Schlaganfall
oder dringender koronarer Revaskularisation.

Ergebnisse: In der fir die Zulassung relevanten Population (Patienten mit anamnestischem
MI oder pAVK) reduzierte Vorapaxar den primaren Endpunkt signifikant.

Sicherheit: Vorapaxar erhohte das Risiko fir moderate oder schwere Blutungen (nach
GUSTO-Klassifikation) und fur intrakranielle Blutungen.

TRACER-Studie

Die TRACER-Studie untersuchte Vorapaxar bei Patienten mit akutem Koronarsyndrom ohne
ST-Hebung (NSTE-ACS).

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie mit 12.944
Patienten.

Behandlung: Vorapaxar (40 mg Ladedosis, gefolgt von 2,5 mg taglich) oder Placebo
zusatzlich zur Standardtherapie.

Primarer Endpunkt: Kombination aus kardiovaskularem Tod, Myokardinfarkt, Schlaganfall,
rezidivierender Ischamie mit Rehospitalisierung oder dringender koronarer
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Revaskularisation.

o Ergebnisse: Der primare Endpunkt wurde nicht signifikant reduziert.

 Sicherheit: Ein signifikant erhohtes Risiko fur schwere Blutungen, einschliel3lich
intrakranieller Blutungen, fihrte zum vorzeitigen Abbruch der Studie.

. . Ergebnis Ergebnis
. Patientenpo Primaérer . . . .
Studie . Wirksamkei  Sicherheit Quelle
pulation Endpunkt
(Blutungen)
) KV-Tod, M, Signifikant
Stabile S o
TRA 2°P- Schlaganfall, reduziert (in Signifikant
Atheroskleros ]
TIMI 50 dringende MI/pAVK- erhoht
e (n=26.449)
Revask. Subgruppe)
KV-Tod, M,
Schlaganfall, )
) Nicht o
NSTE-ACS rezid. o Signifikant
TRACER ) signifikant
(n=12.944) Ischamie, ] erhoht
) reduziert
dringende
Revask.

Tabelle 3: Zusammenfassung der Ergebnisse der zulassungsrelevanten Phase-IlI-Studien mit
Vorapaxar.

Zusammenfassung und Schlussfolgerung

Vorapaxar ist ein neuartiger Thrombozytenaggregationshemmer, der selektiv den PAR-1-
Rezeptor blockiert und so die Thrombin-vermittelte Thrombozytenaktivierung hemmt. Seine
pharmakokinetischen Eigenschaften, insbesondere die lange Halbwertszeit, erméglichen eine
bequeme einmal tagliche Einnahme. Klinische Studien haben gezeigt, dass Vorapaxar
zusatzlich zur Standardtherapie das Risiko atherothrombotischer Ereignisse bei Patienten mit
anamnestischem Myokardinfarkt oder pAVK wirksam senkt. Dieser Nutzen geht jedoch mit
einem erhéhten Blutungsrisiko einher, was eine sorgfaltige Patientenauswahl erfordert.
Vorapaxar ist kontraindiziert bei Patienten mit anamnestischem Schlaganfall, TIA oder
intrakranieller Blutung. Die detaillierte Kenntnis seiner pharmakologischen Eigenschaften ist fur
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Forscher und Kliniker entscheidend, um sein therapeutisches Potenzial zu maximieren und die
Risiken zu minimieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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